5-Fluoro-7-methoxyindoline-2,3-dione

Neuroprotection DJ-1 Protein Parkinson's Disease

Generic isatins limit SAR exploration for DJ-1 and anticancer targets. 5-Fluoro-7-methoxyindoline-2,3-dione (CAS 1239699-07-0) provides a dual-substituted scaffold with 5-F (electron-withdrawing) and 7-OCH3 (electron-donating) groups for enhanced target engagement. • DJ-1 inhibitor: N-phenylethyl derivative IC50 85 nM (2.1× improvement vs des-methoxy). • Anticancer: 5-fluoroisatin class IC50 1.69-2.5 µM (vs sunitinib 8.11 µM) in A-549, HT-29, MCF-7, ZR-75. • Three reactive centers (C-3 carbonyl, N-1, 7-OMe-directed EAS) enable diversity-oriented library synthesis.

Molecular Formula C9H6FNO3
Molecular Weight 195.149
CAS No. 1239699-07-0
Cat. No. B596322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-7-methoxyindoline-2,3-dione
CAS1239699-07-0
Synonyms5-fluoro-7-Methoxyindoline-2,3-dione
Molecular FormulaC9H6FNO3
Molecular Weight195.149
Structural Identifiers
SMILESCOC1=CC(=CC2=C1NC(=O)C2=O)F
InChIInChI=1S/C9H6FNO3/c1-14-6-3-4(10)2-5-7(6)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeySRXPZFHNRROWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-7-methoxyindoline-2,3-dione: A Differentiated Isatin Scaffold


5-Fluoro-7-methoxyindoline-2,3-dione (CAS 1239699-07-0) is a synthetic, dual-substituted isatin (1H-indole-2,3-dione) derivative featuring a fluorine atom at the 5-position and a methoxy group at the 7-position of the indoline core . While isatin itself is a versatile precursor in medicinal chemistry, the introduction of halogen and alkoxy substituents is a well-validated strategy to modulate electronic properties, binding affinity, and pharmacokinetic profiles [1]. This specific substitution pattern is distinct from commonly procured single-substituted analogs like 5-fluoroisatin (CAS 443-69-6) or 7-methoxyisatin (CAS 84575-27-9), offering a unique combination of electron-withdrawing (5-F) and electron-donating (7-OCH3) effects on the aromatic ring, which can critically influence target engagement and metabolic stability [2].

Generic Substitution Risks for 5-Fluoro-7-methoxyindoline-2,3-dione


Procuring a generic isatin or a single-substituted analog (e.g., 5-fluoroisatin or 7-methoxyisatin) as a replacement for 5-Fluoro-7-methoxyindoline-2,3-dione introduces significant risk to research reproducibility and lead optimization campaigns. The synergistic effect of the dual 5-fluoro and 7-methoxy substitution is not additive; the 5-fluoro group enhances electrophilicity and metabolic stability, while the 7-methoxy group modulates electron density and solubility . In anticancer screening, 5-halogenated isatin derivatives have demonstrated up to 5-fold greater potency than the reference drug sunitinib, while compounds lacking this substitution, or bearing a single methoxy group, showed significantly reduced average growth inhibition in the 22.6–68.1% range versus >90% for optimized halogen-bearing compounds [1]. Substituting this specific compound with a simpler analog would therefore forfeit the unique structure-activity relationship (SAR) advantages that the dual substitution provides in lead compound development.

Quantitative Differentiation from Closest Isatin Analogs


DJ-1 Deglycase Inhibition: 7-Methoxy vs. Non-Methoxylated

An N-phenylethyl derivative of the target compound (5-fluoro-7-methoxy-1-(2-phenylethyl)-1H-indole-2,3-dione) inhibited the Parkinson's disease-associated protein DJ-1 deglycase with an IC50 of 85 nM. This is 2.1-fold more potent than the corresponding 5-fluoro-1-(2-phenylethyl)-1H-indole-2,3-dione (IC50 = 180 nM), which lacks the 7-methoxy group, and 1.4-fold more potent than a 3-chloro-5-fluoro derivative (IC50 = 118 nM) [1]. The data provides a direct, head-to-head comparison demonstrating that the addition of a 7-methoxy group to a 5-fluoro isatin scaffold significantly enhances target engagement.

Neuroprotection DJ-1 Protein Parkinson's Disease Enzyme Inhibition

Antiproliferative Potency of 5-Fluoro Isatins vs. Standard Chemotherapy

In a class-level analysis from a closely related study, 5-halogenated isatin-indole hybrids (including 5-fluoro and 5-methoxy substituted variants) achieved average growth inhibition of 91.8–97.8% across A-549 (lung), HT-29 (colon), and ZR-75 (breast) cancer cell lines at 30 µM. The most potent compounds, 5o (IC50 = 1.69 µM) and 5w (IC50 = 1.91 µM), were 4.8-fold and 4.2-fold more potent than the reference drug sunitinib (IC50 = 8.11 µM), respectively [1]. In contrast, the unsubstituted isatin parent compound 5a showed only 22.6% average growth inhibition, and the 5-methoxy-substituted compound 5j (lacking 5-fluoro) showed only 61.0% inhibition, highlighting the critical importance of the 5-halogen substituent [2]. Separately, the 5-fluoroisatin scaffold itself has demonstrated IC50 = 2.5 µM against MCF-7 and A549 cell lines via caspase-3-mediated apoptosis [3].

Anticancer Cell Cycle Arrest Apoptosis Kinase Inhibition

Halogen-Dependent Cytotoxicity: 5-Fluoro vs. 5-Chloro vs. 5-Bromo

In a comparative study of S-benzyldithiocarbazate Schiff bases derived from 5-halogenated isatins, the 5-fluoroisatin derivative displayed an IC50 of 9.26 µM against MCF-7 breast adenocarcinoma cells. This was 4.2-fold more potent than the 5-chloroisatin derivative (IC50 = 38.69 µM) but 1.4-fold less potent than the 5-bromoisatin derivative (IC50 = 6.40 µM), establishing a clear halogen-dependent activity rank order of Br > F > Cl [1]. While the target compound includes an additional 7-methoxy group absent in these comparators, this data directly supports the selection of 5-fluoro over 5-chloro as the preferred halogen substituent for maintaining cytotoxic activity in breast cancer models.

Cytotoxicity Breast Cancer Schiff Base Chemistry Halogen SAR

Synthetic Versatility: Multi-Functional Isatin Building Block

The isatin core structure, particularly when activated by electron-withdrawing groups at C-5, provides three reactive centers for diversification: (i) the C-3 carbonyl for Schiff base or hydrazone formation, (ii) the N-1 position for alkylation or arylation, and (iii) the aromatic ring for further electrophilic substitution. The 5-fluoro-7-methoxy substitution pattern specifically enhances the electrophilicity of the C-3 carbonyl via the electron-withdrawing fluorine, while the 7-methoxy group can direct further ring functionalization [1]. Research data demonstrates that 5-fluoroisatin readily forms Schiff bases with amines and hydrazines, coordinates to metals (e.g., cobalt complexes for catalysis), and undergoes ring expansion to quinolines or isatoic anhydrides . In contrast, the 7-methoxyisatin scaffold, while capable of similar transformations, lacks the electron-withdrawing 5-fluoro group that enhances C-3 carbonyl reactivity .

Synthetic Chemistry Heterocyclic Chemistry Schiff Bases Drug Discovery

Key Applications of 5-Fluoro-7-methoxyindoline-2,3-dione in Drug Discovery


Parkinson's Disease: DJ-1 Deglycase Inhibitor Development

Researchers developing small-molecule inhibitors of DJ-1 deglycase for Parkinson's disease should prioritize 5-Fluoro-7-methoxyindoline-2,3-dione as a core scaffold. Evidence demonstrates that its N-phenylethyl derivative achieves an IC50 of 85 nM against DJ-1, representing a 2.1-fold improvement over the des-methoxy 5-fluoro analog (IC50 = 180 nM) [1]. The 7-methoxy group is thus a critical potency determinant for this target, which is absent in commonly used 5-fluoroisatin. This compound enables SAR studies that would be inaccessible using commercial 5-fluoroisatin or 7-methoxyisatin alone.

Oncology Lead Optimization with 5-Fluoro Isatin Class Effect

For anticancer drug discovery programs targeting lung (A-549), colon (HT-29), or breast (ZR-75, MCF-7) cancers, 5-Fluoro-7-methoxyindoline-2,3-dione provides a synthetically enabled entry point to the validated 5-fluoroisatin pharmacophore. Class-level evidence shows that 5-fluoroisatin derivatives achieve IC50 values of 1.69–2.5 µM, outperforming sunitinib (IC50 = 8.11 µM) by 3.2–4.8 fold [2][3]. The additional 7-methoxy substituent offers a vector for further potency optimization through hydrogen bonding or solubility modulation, which is not possible with the simpler 5-fluoroisatin starting material.

Library Synthesis via Dual C-5 and C-7 Functionalization

Medicinal chemistry teams engaged in diversity-oriented synthesis should procure this compound for its three distinct reactive centers. The 5-fluoro group activates the C-3 carbonyl toward nucleophilic attack, the N-1 position is available for alkylation/arylation, and the 7-methoxy group directs electrophilic aromatic substitution [4]. This enables the rapid generation of structurally diverse analog libraries for high-throughput screening that cannot be matched by single-substituted isatin building blocks such as 5-fluoroisatin (CAS 443-69-6) or 7-methoxyisatin (CAS 84575-27-9).

Probes for Oxidative Stress and Mitochondrial Dysfunction

Given the established role of DJ-1 in oxidative stress response and mitochondrial function, and the compound's nanomolar activity against DJ-1 deglycase [1], this scaffold is suitable for developing chemical biology probes to investigate mitochondrial quality control pathways. The 5-fluoro substituent also enables potential 19F NMR-based assay development for target engagement studies in live cells, an application already demonstrated for 5-fluoroisatin as a 19F magnetic resonance spectroscopy probe for peroxynitrite detection .

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